Carazolol D7

Description

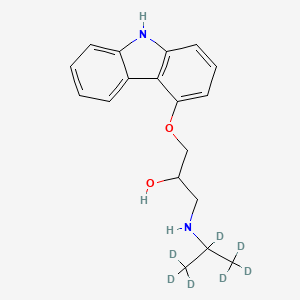

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/i1D3,2D3,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXQGZPYHWWCEB-QLWPOVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746815 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-02-7 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-02-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Carazolol

Principles and Approaches to Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium, a stable isotope of hydrogen, into organic molecules is a fundamental process in various scientific fields. nih.gov Deuterated compounds are instrumental in mechanistic studies of organic reactions, metabolic pathway elucidation, and as internal standards in quantitative analysis. nih.govrsc.org The core principle behind deuterium's utility lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to slower reaction rates, a phenomenon that can be exploited in drug development to enhance metabolic stability. scielo.org.mx

Several methods exist for incorporating deuterium into organic molecules:

Catalytic Exchange Reactions: These methods often employ a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst. nih.govsnnu.edu.cn Transition metals like iridium, palladium, rhodium, and ruthenium are effective catalysts for hydrogen isotope exchange (HIE), allowing for the site-selective replacement of hydrogen with deuterium. snnu.edu.cn For instance, iridium catalysts are particularly versatile for HIE reactions. snnu.edu.cn

Reduction of Functional Groups: Functional groups can be reduced using deuterated reagents. However, the high cost and flammability of many of these reagents can be a drawback. scielo.org.mx

Organocatalytic Methods: Organocatalysts can be used to achieve site-selective deuteration. For example, terminal alkynes can be deuterated using triethylamine (B128534) as an organic base. nih.gov

Multi-step Synthesis from Deuterated Precursors: This "bottom-up" approach involves synthesizing the target molecule from smaller, pre-deuterated building blocks. acs.org This strategy allows for precise control over the location of deuterium labeling.

Specific Synthetic Pathways and Precursors for Carazolol-d7 Preparation

While specific, detailed synthetic pathways for Carazolol-d7 are often proprietary, general strategies can be inferred from known syntheses of related deuterated compounds and carazolol (B1668300) analogues. The structure of Carazolol-d7 indicates that the seven deuterium atoms are located on the isopropyl group attached to the amine.

A plausible synthetic approach would involve the reaction of a suitable carazolol precursor with a deuterated isopropylating agent. A key intermediate in the synthesis of carazolol and its analogues is 1-(9H-carbazol-4-yloxy)-3-aminopropan-2-ol. The synthesis of Carazolol-d7 would likely proceed through the reductive amination of this desisopropyl precursor with deuterated acetone (B3395972) (acetone-d6) in the presence of a reducing agent. The seventh deuterium would be incorporated through the use of a deuterated reducing agent or through exchange with a deuterium source during the reaction.

A patent for deuterated carbazole (B46965) compounds describes a method involving a hydrogen-deuterium exchange reaction directly on the carbazole structure using a fluorine-containing acid as a catalyst and 1,4-dioxane (B91453) as a solvent. google.com While this patent focuses on deuterating the carbazole ring system, similar principles of catalyzed H/D exchange could be adapted to specifically deuterate the isopropyl group of a carazolol precursor.

The synthesis of an iodinated analogue of carazolol involved the reaction of 4-hydroxycarbazole (B19958) to form an epoxide intermediate, which was then reacted with an appropriate amine. acs.org A similar strategy could be employed for Carazolol-d7, where the final step would involve the reaction of the epoxide with a deuterated isopropylamine (B41738) (isopropylamine-d7).

Characterization of Isotopic Purity and Labeling Efficiency in Deuterated Compounds

Ensuring the isotopic purity and confirming the location of deuterium labeling are critical steps in the synthesis of deuterated compounds. rsc.orgnih.gov A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structural integrity of the deuterated compound and for determining the specific sites of deuterium incorporation. rsc.org

¹H NMR (Proton NMR): The disappearance or reduction in the intensity of signals corresponding to protons that have been replaced by deuterium provides direct evidence of successful deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.

¹³C NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium can also be used to confirm the location of the deuterium labels.

Advanced Analytical Methodologies Utilizing Carazolol D7

Role of Deuterated Internal Standards in Quantitative Mass Spectrometry

Deuterated internal standards are indispensable in quantitative mass spectrometry for their ability to enhance accuracy and precision. wisdomlib.orgclearsynth.com By introducing a known quantity of the deuterated standard, such as Carazolol-d7, into a sample, analysts can correct for variations that may occur during sample preparation, extraction, and instrumental analysis. musechem.comscioninstruments.com These stable isotope-labeled standards co-elute with the target analyte and exhibit similar ionization behavior, effectively compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the sample. clearsynth.comscioninstruments.com This ensures that the quantitative results are reliable and reproducible, which is crucial in fields like pharmaceutical research, environmental monitoring, and food safety. clearsynth.comaxios-research.com

Carazolol-d7 is frequently employed as an internal standard for the quantification of carazolol (B1668300) in various complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). sigmaaldrich.com This technique is highly sensitive and selective, making it suitable for detecting trace levels of contaminants. researchgate.net In the analysis of animal tissues and water samples, Carazolol-d7 helps to ensure the accuracy of the results by compensating for any loss of analyte during the extensive sample preparation steps often required. sigmaaldrich.com LC-MS/MS methods utilizing Carazolol-d7 have been developed for the determination of carazolol and other β-blockers in matrices such as milk powder and swine kidney. semanticscholar.orgcabidigitallibrary.org

A study focused on the determination of 27 β-blockers and their metabolites in milk powder utilized Carazolol-d7 as an internal standard in a high-performance liquid chromatography coupled with quadrupole orbitrap high-resolution mass spectrometry (HPLC-Q-Orbitrap HRMS) method. semanticscholar.orgresearchgate.net The use of Carazolol-d7 contributed to the method's high sensitivity and accuracy. semanticscholar.org

Table 1: LC-MS/MS Method Parameters for β-Blocker Analysis in Milk Powder Using Carazolol-d7

| Parameter | Value | Reference |

|---|---|---|

| Internal Standards | Carazolol-d7, Propranolol-d7 | semanticscholar.orgresearchgate.net |

| Chromatographic Column | Ascentis® C8 | semanticscholar.orgresearchgate.net |

| Linearity (r²) | > 0.995 | semanticscholar.orgresearchgate.net |

| Concentration Range | 0.5–500 µg kg⁻¹ | semanticscholar.orgresearchgate.net |

| Limit of Detection (LOD) | 0.2–1.5 µg kg⁻¹ | semanticscholar.orgresearchgate.net |

| Limit of Quantitation (LOQ) | 0.5–5.0 µg kg⁻¹ | semanticscholar.orgresearchgate.net |

| Average Recoveries | 66.1–100.4% | semanticscholar.orgresearchgate.net |

| Intra- & Inter-day Variability | < 10% | semanticscholar.orgresearchgate.net |

While LC-MS is more commonly cited for carazolol analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. news-medical.netshimadzu.com For GC-MS analysis, derivatization of polar compounds like carazolol is often necessary to increase their volatility and thermal stability. The use of a deuterated internal standard like Carazolol-d7 in GC-MS follows the same principles as in LC-MS, providing a reliable reference for quantification. scioninstruments.com It is particularly valuable in correcting for variability that can be introduced during the derivatization and injection steps. scioninstruments.com The selection of an internal standard that is structurally similar to the analyte is crucial, and deuterated forms are considered ideal for GC-MS methods. scioninstruments.com

High-Resolution Mass Spectrometry (HRMS) offers significant advantages in terms of selectivity and the ability to identify unknown compounds. researchgate.net When coupled with liquid chromatography, techniques like HPLC-Q-Orbitrap HRMS allow for the accurate determination of analytes in highly complex matrices. semanticscholar.orgresearchgate.net Carazolol-d7 is used as an internal standard in such methods to ensure precise quantification. semanticscholar.orgresearchgate.net The high mass accuracy of HRMS allows for the confident identification of both the target analyte and the internal standard, even in the presence of interfering substances. researchgate.net A study on the analysis of β-blockers in milk powder successfully applied an HPLC-Q-Orbitrap HRMS method with Carazolol-d7 as an internal standard, demonstrating the robustness of this approach. semanticscholar.org This technique not only allows for quantification but also for the exploration of characteristic fragmentation patterns, aiding in the structural elucidation of related compounds. semanticscholar.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Method Development and Validation Parameters with Stable Isotope Standards

The development and validation of analytical methods are critical to ensure they are reliable and fit for purpose. musechem.com Stable isotope standards like Carazolol-d7 are instrumental in this process, aiding in the rigorous assessment of key validation parameters. biosynth.comeuropa.eu

The use of deuterated internal standards significantly improves the sensitivity and accuracy of analytical methods. musechem.com By providing a clear, distinguishable signal, they help to reduce background noise and enhance the clarity of the analyte signal, which is especially important in complex matrices where interferences are common. clearsynth.com This allows for the reliable detection and quantification of analytes at very low concentrations. For instance, in a method for analyzing β-blockers in milk powder using Carazolol-d7, the limits of detection (LODs) were in the range of 0.2–1.5 µg kg⁻¹, and the limits of quantitation (LOQs) were between 0.5–5.0 µg kg⁻¹. semanticscholar.orgresearchgate.net Another study analyzing various veterinary drugs reported LODs and LOQs ranging from 0.93 to 23.78 µg kg⁻¹ and 1.98 to 38.27 µg kg⁻¹, respectively. nih.gov

Table 2: Reported Sensitivity Parameters in Methods Utilizing Deuterated Standards

| Matrix | Analyte Class | LOD Range | LOQ Range | Reference |

|---|---|---|---|---|

| Milk Powder | β-Blockers & Metabolites | 0.2–1.5 µg kg⁻¹ | 0.5–5.0 µg kg⁻¹ | semanticscholar.orgresearchgate.net |

| Ready-Made Meals | Bisphenols | 0.025–0.140 µg kg⁻¹ | Not Specified | europa.eu |

Deuterated internal standards are fundamental to establishing accurate calibration curves and ensuring the linearity of an analytical method. clearsynth.com Calibration curves are typically constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte. scioninstruments.com This ratioing technique corrects for variations in instrument response and sample preparation, leading to a more robust and linear relationship. nih.gov

While isotopic internal standards are widely used, it is important to recognize that the resulting calibration curves can be inherently non-linear, though they often appear linear with high correlation coefficients (r² > 0.99). canada.ca For this reason, some calibration strategies may employ weighted regression models to improve accuracy, especially at the lower and upper ends of the calibration range. canada.ca In a validated method for β-blockers in milk powder using Carazolol-d7, an exceptional linear relationship was demonstrated over a wide concentration range (0.5–500 µg kg⁻¹) with all fitting coefficients of determination (r²) greater than 0.995. semanticscholar.orgresearchgate.net Similarly, a method for dexamethasone (B1670325) and cortisol showed a good linear dynamic range with intra- and inter-day precisions of ≤6.9%. dergipark.org.tr

Evaluation of Accuracy, Precision, and Reproducibility in Analytical Assays

The use of Carazolol-d7 as an internal standard significantly contributes to the robustness of analytical methods by ensuring high levels of accuracy, precision, and reproducibility. researchgate.net In the validation of a confirmatory method for determining various veterinary drug residues in porcine kidney using liquid chromatography-tandem mass spectrometry (LC-MS/MS), Carazolol-d7 was employed as an internal standard for carazolol, haloperidol, and chlorprothixene. cabidigitallibrary.org This method demonstrated excellent quantitative performance, with recoveries for all target substances falling within the 80% to 110% range, confirming the accuracy of the assay. cabidigitallibrary.org

The reproducibility of methods using Carazolol-d7 is further evidenced by consistent performance across different laboratories and analytical runs. For instance, a method for analyzing veterinary drugs in buffalo milk demonstrated precision and accuracy ranging from 1.81% to 12.35% and 1.25% to 14.57%, respectively, showcasing the reliability of the analytical procedure. publish.csiro.au

A study on the determination of sedatives in bovine and porcine kidney and urine reported repeatability relative standard deviations for fortified samples in the range of 6.4–12.0%, and within-laboratory reproducibility relative standard deviations between 5.0% and 18.0%. sciendo.com The average apparent recovery was between 97.1% and 102.1%. sciendo.com Another study on β-agonists in pork found mean recovery values ranging from 79.5% to 114.3% with relative standard deviations (RSD) of less than 13.0%.

Table 1: Performance Characteristics of Analytical Methods Using Carazolol-d7

| Matrix | Analyte(s) | Method | Accuracy (Recovery %) | Precision (RSD %) | Reference |

| Porcine Kidney | Carazolol, Haloperidol, Chlorprothixene | LC-MS/MS | 80-110 | < Horwitz Limit | cabidigitallibrary.org |

| Milk Powder | 27 β-Blockers & Metabolites | HPLC-Q-Orbitrap HRMS | 66.1-100.4 | < 10 (Intra- & Inter-day) | semanticscholar.orgresearchgate.net |

| Buffalo Milk | 8 Veterinary Drugs | LC-MS/MS | 93.59-114.57 | 1.81-12.35 | publish.csiro.au |

| Bovine/Porcine Kidney & Urine | Sedatives | LC-MS/MS | 97.1-102.1 | 5.0-18.0 (Within-lab) | sciendo.com |

| Pork | 13 β-Agonists | UHPLC-MS/MS | 79.5-114.3 | < 13.0 | |

| Pork, Beef, Lamb | 16 β-Agonists | UHPLC-MS/MS | 61.35-115.93 | < 10 (Intra- & Inter-day) | mdpi.com |

Mitigation Strategies for Matrix Effects in Quantitative Analysis

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting substances from the sample matrix, are a significant challenge in quantitative analysis, especially in complex biological and environmental samples. mdpi.com The use of an isotopically labeled internal standard like Carazolol-d7 is a primary and highly effective strategy to mitigate these effects. Since the internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, it experiences similar matrix effects, allowing for accurate compensation during data analysis.

Several studies highlight the importance of this approach. In the analysis of veterinary drugs in milk, significant matrix effects were observed for several compounds. cabidigitallibrary.org The use of isotope-labeled internal standards is crucial in such scenarios to ensure accurate quantification. sigmaaldrich.comsciex.com One study on veterinary drugs in sediment noted that matrix effects for all compounds ranged from -85% to 84%, with 51 analytes showing moderate and 20 showing significant effects. mdpi.com The use of an isotope-labeled surrogate method for quantification was essential for improving the accuracy of the results. mdpi.com

In addition to using internal standards, other strategies are often employed in conjunction to minimize matrix effects. These include:

Sample Preparation and Cleanup: Techniques like solid-phase extraction (SPE) are used to remove interfering components from the sample matrix before analysis. cabidigitallibrary.orgmdpi.com Different SPE sorbents, such as C18 and Z-Sep+, can be evaluated to determine the most effective cleanup for a specific matrix. sigmaaldrich.com

Chromatographic Separation: Optimizing the liquid chromatography (LC) conditions, including the column and mobile phase gradient, can help separate the analyte of interest from matrix components that cause interference. mdpi.comtandfonline.com

Dilution: For highly sensitive instruments, diluting the sample extract can be an effective way to reduce the concentration of matrix components, thereby mitigating their impact on analyte ionization. sciex.com

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. semanticscholar.orgtandfonline.com This helps to compensate for matrix effects by ensuring that the standards and samples are affected in a similar way. tandfonline.com

For example, a study on 204 veterinary drugs in pork utilized a matrix-matching external standard method to accurately quantify compounds that exhibited strong matrix inhibition or enhancement. tandfonline.com Similarly, the analysis of β-blockers in milk powder used matrix-matched standard calibration curves with Carazolol-d7 as an internal standard to achieve accurate quantification. semanticscholar.orgresearchgate.net

Applications in Specific Analytical Chemistry Research Domains

Carazolol-d7's role as an internal standard is critical across various research domains, ensuring reliable quantification of carazolol and other related compounds in diverse and challenging matrices. sigmaaldrich.com

Quantification of Carazolol in Non-Human Biological Matrices

Carazolol-d7 is extensively used for the quantification of carazolol in a variety of non-human biological matrices, primarily in the context of veterinary drug residue monitoring. sigmaaldrich.com Analytical methods employing Carazolol-d7 as an internal standard have been developed and validated for animal tissues such as porcine and bovine kidney, as well as pork muscle. cabidigitallibrary.orgwaters.com

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for the determination of carazolol and other tranquilizers in swine kidney, with Carazolol-d7 serving as the internal standard. cabidigitallibrary.org This method is crucial for ensuring compliance with maximum residue limits (MRLs) set by regulatory bodies to protect public health. cabidigitallibrary.org The European Union, for instance, has established an MRL of 25 µg/kg for carazolol in porcine kidney. cabidigitallibrary.org

In another application, a multi-residue method was developed for the analysis of 204 veterinary drugs, including β-agonists like carazolol, in pork using UPLC-QTRAP MS/MS. tandfonline.com The use of isotope-labeled internal standards was a key component of this method to achieve accurate quantification. tandfonline.com

Environmental Analytical Investigations (e.g., Wastewater Effluent)

The presence of pharmaceuticals in the environment, particularly in water systems, is a growing concern. service.gov.uk Carazolol has been detected in wastewater effluent, highlighting the need for sensitive and reliable analytical methods for its monitoring. biomol.comcaymanchem.comcaymanchem.com Carazolol-d7 is employed as an internal standard in methods developed for the determination of carazolol in water samples. sigmaaldrich.com

LC-MS/MS and ultra-fast liquid chromatography-quadrupole/linear ion trap mass spectrometry (UFLC-Q/TRAP MS) are among the techniques used for these environmental analyses. sigmaaldrich.com The use of Carazolol-d7 helps to overcome the challenges associated with the complex matrix of wastewater, ensuring accurate quantification of carazolol at low concentrations. norman-network.net Monitoring pharmaceuticals in wastewater is essential for assessing the effectiveness of wastewater treatment plants in removing these compounds and for understanding their potential environmental impact. aquaenergyexpo.comresearchgate.net

Food Safety Analysis (e.g., Milk Powder, Animal Tissues)

Ensuring the safety of the food supply is a critical application of analytical chemistry, and Carazolol-d7 plays a significant role in the analysis of veterinary drug residues in food products. publish.csiro.ausigmaaldrich.comtandfonline.com

A high-performance liquid chromatography-quadrupole orbitrap high-resolution mass spectrometry (HPLC-Q-Orbitrap HRMS) method was developed for the analysis of 27 β-blockers and their metabolites in milk powder. semanticscholar.orgresearchgate.net In this method, Carazolol-d7 was used as an internal standard for quantification. semanticscholar.orgresearchgate.net The European Union has set a maximum residue limit of 1.0 µg/kg for carazolol in milk powder, underscoring the need for highly sensitive and accurate analytical methods. semanticscholar.org

The analysis of animal tissues for veterinary drug residues is another important area where Carazolol-d7 is utilized. sigmaaldrich.com As previously mentioned, methods have been validated for the determination of carazolol in porcine kidney and pork muscle. cabidigitallibrary.orgtandfonline.com These methods are essential for monitoring compliance with regulatory limits and ensuring that food products derived from animals are safe for human consumption. cabidigitallibrary.org The use of isotopically labeled internal standards like Carazolol-d7 is a cornerstone of these analytical strategies, providing the necessary accuracy and reliability for food safety testing.

In Vitro Metabolism and Pharmacokinetic Research with Carazolol D7

Application of Stable Isotope Labeled Compounds in Metabolic Pathway Elucidation

The use of stable isotope-labeled compounds, such as Carazolol-d7, is a cornerstone of modern drug metabolism research. medchemexpress.com Deuterium (B1214612) labeling provides a distinct mass signature that enables the differentiation of the drug and its metabolites from endogenous compounds in biological matrices. This technique, often coupled with mass spectrometry, facilitates the tracing of metabolic pathways and the identification of novel metabolites. juniperpublishers.comnih.gov

The primary advantage of using deuterated compounds lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage in enzymatic reactions. researchgate.netbioscientia.de This can alter the metabolic profile of a drug, sometimes leading to "metabolic switching," where alternative metabolic pathways become more prominent. bioscientia.de By comparing the metabolism of the deuterated and non-deuterated forms of a drug, researchers can gain insights into the rate-limiting steps of metabolism and the enzymes involved, such as cytochrome P450 (CYP450). juniperpublishers.combioscientia.de

In Vitro Hepatic Metabolism Investigations

The liver is the primary site of drug metabolism. In vitro systems using liver-derived components are essential for predicting a drug's metabolic fate in the body. evotec.comcreative-bioarray.com

Microsomal Stability Assays and Intrinsic Clearance Determination

Microsomal stability assays are a fundamental in vitro tool to assess the metabolic stability of a compound. evotec.comcreative-bioarray.com These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYP450s. evotec.comcreative-bioarray.com The rate at which a compound is metabolized by these enzymes determines its intrinsic clearance (CLint), a measure of the liver's inherent ability to clear the drug. evotec.comcreative-bioarray.com

In a typical assay, the test compound, such as Carazolol-d7, is incubated with liver microsomes and cofactors like NADPH at 37°C. evotec.com Samples are taken at various time points, and the decrease in the concentration of the parent compound is measured, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). evotec.comcreative-bioarray.com The data from these experiments allow for the calculation of the compound's half-life and intrinsic clearance. creative-bioarray.com This information is crucial for predicting in vivo hepatic clearance and potential drug-drug interactions. creative-bioarray.com

Table 1: Typical Parameters in a Microsomal Stability Assay

| Parameter | Description |

|---|---|

| Test Compound | The drug candidate being evaluated (e.g., Carazolol-d7). |

| Microsomes | Liver-derived vesicles containing metabolic enzymes. |

| Cofactor | Necessary for enzyme activity (e.g., NADPH for CYP450s). evotec.com |

| Incubation Time | The duration over which the metabolic reaction is monitored. evotec.com |

| Intrinsic Clearance (CLint) | The rate of metabolism by liver enzymes, independent of blood flow. evotec.comcreative-bioarray.com |

| Half-life (t1/2) | The time it takes for the concentration of the compound to be reduced by half. creative-bioarray.com |

Metabolite Identification and Profiling using Deuterated Tracers

The use of deuterated tracers like Carazolol-d7 is particularly advantageous for metabolite identification. medchemexpress.comconicet.gov.ar When analyzing complex biological samples, the unique mass shift introduced by the deuterium atoms allows for the easy detection of drug-related material against a high background of endogenous molecules. By comparing the mass spectra of samples from incubations with the deuterated and non-deuterated drug, researchers can confidently identify metabolites.

This approach is instrumental in creating a comprehensive metabolic profile of a drug. It helps in understanding the various biotransformation reactions a drug undergoes, such as hydroxylation, oxidation, and conjugation. mdpi.com This knowledge is vital for assessing the potential for the formation of active or reactive metabolites.

Research into Glucuronidation Pathways of Carazolol (B1668300)

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety is attached to a drug, increasing its water solubility and facilitating its excretion. mdpi.comontosight.ai For many drugs, including beta-blockers like carazolol, glucuronidation is a significant clearance mechanism. mdpi.comontosight.ai

In vitro studies have identified carazolol glucuronide as a key metabolite. ontosight.aieuropa.eu Research has shown that carazolol undergoes glucuronidation to form both (R)- and (S)-isomers of carazolol glucuronide. ontosight.ai The formation of these glucuronides can be investigated using liver microsomes supplemented with the necessary cofactor, UDPGA. evotec.com The use of Carazolol-d7 in these studies can help in quantifying the extent of glucuronidation relative to other metabolic pathways.

Non-Clinical Pharmacokinetic Principles Investigated with Deuterated Tracers

Deuterated tracers like Carazolol-d7 are invaluable in non-clinical pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. medchemexpress.comjuniperpublishers.comnih.gov The ability to trace the labeled compound allows for a detailed characterization of its pharmacokinetic profile.

These studies provide crucial information for predicting human pharmacokinetics and for designing clinical studies. The insights gained from using deuterated tracers in non-clinical settings help in optimizing drug candidates and ensuring their safety and efficacy. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Carazolol |

| Carazolol-d7 |

| Carazolol glucuronide |

| NADPH |

| UDPGA |

| Propranolol |

| Atenolol |

| Sotalol |

| Bisoprolol |

| Pindolol |

| Carvedilol |

| Labetalol |

| Metoprolol |

| Nebivolol |

Mechanistic Pharmacology Studies Incorporating Carazolol D7

Beta-Adrenergic Receptor Characterization and Ligand Interactions in In Vitro Models

In vitro studies are fundamental to understanding the direct interactions between a ligand and its receptor, free from the complexities of a whole biological system. Carazolol-d7 is instrumental in these assays, offering enhanced stability and a distinct mass signature for precise measurement. medchemexpress.com

Receptor Binding Assays with Deuterated Ligands

Receptor binding assays are a cornerstone of pharmacology, used to determine the affinity of a ligand for a receptor. The use of deuterated ligands like Carazolol-d7 in these assays provides significant advantages. Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This can subtly alter the metabolic stability of the compound without significantly changing its intrinsic binding properties. medchemexpress.com

In these assays, a preparation of cells or membranes expressing the target receptor is incubated with the radiolabeled or fluorescently tagged deuterated ligand. The amount of ligand that binds to the receptor is then measured. By competing the deuterated ligand with other non-labeled compounds, researchers can determine the binding affinities (often expressed as Kᵢ or Kᴅ values) of those compounds. The use of a stable, deuterated standard like Carazolol-d7 allows for more accurate and reproducible quantification in these competitive binding experiments.

Characterization of Receptor Subtypes (β1, β2, β3) and Selectivity

The beta-adrenergic receptor family consists of three main subtypes: β1, β2, and β3, each with distinct tissue distributions and physiological roles. libretexts.orgmdpi.com Carazolol (B1668300) is known to be a non-selective antagonist, meaning it binds with high affinity to both β1 and β2 receptors. nih.govapexbt.com Studies have quantified its binding affinity (Kᴅ) for human β1, β2, and β3 receptors as 0.2 nM, 0.03 nM, and 4.47 nM, respectively. caymanchem.com This high affinity for β1 and β2 receptors makes Carazolol and its deuterated form, Carazolol-d7, excellent tools for characterizing the relative proportions of these subtypes in various tissues. nih.gov

For example, in studies of canine myocardium and lung tissues, [³H]carazolol was used to determine the β1/β2 receptor ratio. The results indicated that canine myocardium is predominantly composed of β1 receptors (approximately 85%), while the lung is rich in β2 receptors (approximately 95%). nih.gov Such studies are crucial for understanding the tissue-specific effects of drugs that target these receptors. While Carazolol is a potent antagonist at β1 and β2 receptors, it has been shown to act as a potent and selective agonist at the β3-adrenoceptor. apexbt.com

Table 1: Binding Affinities of Carazolol for Human β-Adrenergic Receptor Subtypes

| Receptor Subtype | Dissociation Constant (Kᴅ) (nM) |

|---|---|

| β1 | 0.2 |

| β2 | 0.03 |

| β3 | 4.47 |

Data sourced from Baker, J.G. (2010). caymanchem.com

Kinetic Analysis of Ligand-Receptor Association and Dissociation

Beyond simple affinity measurements, understanding the kinetics of how a ligand binds to and dissociates from its receptor provides deeper insights into its pharmacological action. Kinetic analyses using ligands like Carazolol-d7 help to determine the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). These parameters describe how quickly the ligand-receptor complex forms and breaks apart, respectively. turkupetcentre.netgraphpad.com

Studies with [³H]carazolol have suggested a two-phase interaction with beta-adrenergic receptors. This is consistent with an initial, rapidly reversible, lower-affinity association, followed by an isomerization to a high-affinity, slowly reversible complex. nih.gov This multi-step binding process can have significant implications for the duration of action of a drug. The use of deuterated ligands can be particularly advantageous in these kinetic studies, as the altered mass can be more easily tracked in certain analytical techniques, allowing for a more precise determination of these kinetic rates. The dissociation of a ligand from its receptor can be initiated by various methods, including dilution of the radioligand or the addition of a high concentration of an unlabeled ligand. graphpad.com

Computational Modeling and Simulation of Carazolol-Receptor Complexes

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for visualizing and understanding the intricate dance between a ligand and its receptor at an atomic level. The crystal structure of the β2-adrenergic receptor in complex with Carazolol has provided a foundational template for many of these computational studies. nih.govplos.orgacs.org

Ligand Binding Mode Analysis and Structural Insights

Computational docking and modeling studies use the known structure of the β2-adrenergic receptor to predict how Carazolol and other ligands fit into the binding pocket. These studies have confirmed that the carbazole (B46965) group of Carazolol is situated in a hydrophobic pocket deep within the receptor. univr.itnih.gov Key interactions include a salt bridge between the protonated amine of Carazolol and a conserved aspartate residue (Asp113) in transmembrane helix 3 (TM3), as well as hydrogen bonds with serine residues (Ser203 and Ser207) in TM5. nih.govplos.org

The crystal structure of the Carazolol-β2AR complex serves as a reference point to understand the binding of other agonists and antagonists. nih.govunivr.it For instance, modeling studies have shown that while agonists can fit into the same pocket, they may induce subtle conformational changes, such as a movement of the extracellular part of TM5, to optimize their interactions. nih.gov These structural insights are crucial for the rational design of new drugs with improved affinity and selectivity.

Receptor Conformation Studies and Dynamics

Molecular dynamics simulations allow researchers to observe the movement and flexibility of the receptor over time, both in its unbound (apo) state and when complexed with a ligand like Carazolol. These simulations have revealed that the binding of Carazolol, an inverse agonist, stabilizes an inactive conformation of the β2-adrenergic receptor. frontiersin.orgpnas.org This is in contrast to agonists, which promote an active conformation necessary for signaling.

Long-timescale MD simulations have shown that even when an agonist is bound, the receptor can spontaneously relax back to an inactive-like state in the absence of a G protein or a stabilizing antibody. nih.gov These dynamic studies highlight that the receptor is not a rigid entity but rather exists in a conformational equilibrium that can be shifted by the binding of different ligands. nih.gov The presence of Carazolol helps to lock the receptor in a state where key structural motifs, such as the "ionic lock" between TM3 and TM6, are maintained in an inactive arrangement. pnas.org These computational insights, grounded in the experimental structure with Carazolol, are fundamental to our understanding of G protein-coupled receptor (GPCR) activation mechanisms. researchgate.netnih.gov

Influence of Deuterium on In Vitro Pharmacological Profiles and Receptor Interactions

The exploration of deuterated compounds in pharmacology has revealed that the substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the pharmacokinetic and, in some cases, the pharmacodynamic properties of a drug. This is primarily attributed to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds. However, the influence of deuteration on direct receptor interactions and the resulting in vitro pharmacological profile is a more nuanced area of study and appears to be largely uninvestigated for the compound Carazolol-d7.

Carazolol is a well-characterized high-affinity, non-selective β-adrenergic receptor antagonist. plos.org Its deuterated isotopologue, Carazolol-d7, contains seven deuterium atoms. Despite its availability as an analytical standard for use in mass spectrometry-based quantification of carazolol, a thorough review of scientific literature reveals a significant gap in knowledge regarding the direct impact of this deuteration on its in vitro pharmacology. biocompare.commedchemexpress.com

Currently, there are no publicly available research findings that directly compare the in vitro pharmacological profile of Carazolol-d7 with that of non-deuterated carazolol. Key areas that remain unexplored include:

Receptor Binding Affinity: There is no data available on the binding affinities (Kᵢ or Kd values) of Carazolol-d7 for β1, β2, or β3-adrenergic receptors. Such studies would be crucial to determine if the presence of seven deuterium atoms alters the affinity of the molecule for its target receptors.

Receptor Selectivity: The selectivity profile of carazolol across different β-adrenergic receptor subtypes is well-documented. However, it is unknown whether the deuteration in Carazolol-d7 modifies this selectivity.

Functional Activity: Studies measuring the functional consequences of receptor binding, such as antagonist potency (IC₅₀) in functional assays (e.g., cAMP accumulation assays), have not been reported for Carazolol-d7. This information would be vital to understand if the deuteration impacts the compound's ability to inhibit agonist-induced receptor signaling.

The theoretical basis for potential differences lies in the subtle changes to molecular properties that deuteration can induce. Beyond the kinetic isotope effect on metabolism, deuterium can alter molecular vibrations, bond lengths, and polarity, which could, in theory, influence non-covalent interactions with a receptor binding pocket. researchgate.net However, without empirical data, any discussion on the influence of deuterium on the in vitro pharmacology of Carazolol-d7 remains speculative.

Detailed Research Findings

As of the current date, there are no detailed research findings or data tables available in the scientific literature to populate a comparative analysis of Carazolol and Carazolol-d7 in vitro pharmacology. The primary documented application of Carazolol-d7 is as an internal standard in analytical chemistry to ensure accurate quantification of carazolol in biological samples. biocompare.commedchemexpress.com

Future research endeavors are necessary to elucidate the mechanistic pharmacology of Carazolol-d7. Such studies would need to perform head-to-head comparisons with carazolol in a range of in vitro assays. The hypothetical data tables below illustrate the type of information that would be required to make a definitive assessment.

Hypothetical Comparative Receptor Binding Affinity Data

| Compound | β1-AR Kᵢ (nM) | β2-AR Kᵢ (nM) | β3-AR Kᵢ (nM) |

| Carazolol | Data Unavailable | Data Unavailable | Data Unavailable |

| Carazolol-d7 | Data Unavailable | Data Unavailable | Data Unavailable |

Hypothetical Comparative Functional Antagonism Data

| Compound | β1-AR IC₅₀ (nM) | β2-AR IC₅₀ (nM) |

| Carazolol | Data Unavailable | Data Unavailable |

| Carazolol-d7 | Data Unavailable | Data Unavailable |

Without such fundamental data, the influence of deuterium on the in vitro pharmacological profile and receptor interactions of Carazolol-d7 remains an open scientific question.

Future Directions and Emerging Research Avenues for Carazolol D7

Development of Next-Generation Analytical Techniques for Detection and Quantification

The primary application of Carazolol-d7 lies in its use as an internal standard for the quantification of Carazolol (B1668300) in complex biological and environmental matrices. The development of highly sensitive and specific analytical methods is crucial for accurate residue analysis and pharmacokinetic studies.

Future research in this area is expected to focus on:

Advanced Mass Spectrometry Techniques: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard, future methods may incorporate high-resolution mass spectrometry (HRMS) and novel ionization techniques to enhance sensitivity and specificity. cabidigitallibrary.orgsemanticscholar.org The use of techniques like ultra-fast liquid chromatography-quadrupole/linear ion trap mass spectrometry (UFLC-Q/TRAP MS) is also a promising avenue.

Miniaturization and Automation: The development of microfluidic devices and automated sample preparation platforms will enable high-throughput analysis, which is essential for large-scale screening of veterinary drug residues and clinical samples.

Expanded Matrix Applications: Research will likely extend to the validation of analytical methods for a wider range of matrices, including various animal tissues, milk products, and environmental water samples. semanticscholar.org

A key advantage of using Carazolol-d7 as an internal standard is its ability to compensate for matrix effects and variations in instrument response, leading to more accurate and reliable quantification of Carazolol. cabidigitallibrary.org

Exploration of Novel Research Applications in Mechanistic Biology

Carazolol itself is a valuable tool for studying β-adrenergic receptor (β-AR) structure and function. acs.orgnih.govresearchgate.netplos.org The deuterated form, Carazolol-d7, can provide deeper insights into the molecular mechanisms of receptor-ligand interactions and receptor dynamics.

Emerging research applications in this field include:

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This powerful technique can be used to probe the conformational changes in β-ARs upon ligand binding. nih.govresearchgate.net By comparing the deuterium (B1214612) uptake patterns of the receptor in the presence of Carazolol and Carazolol-d7, researchers can gain a more detailed understanding of the regions involved in ligand binding and receptor activation. nih.govnih.gov Studies have already utilized non-deuterated carazolol to investigate the structural dynamics of the β2-adrenergic G-protein coupled receptor. nih.gov

Probing Allosteric Modulation: The β-adrenergic receptor possesses allosteric binding sites that can modulate its function. umich.edunih.gov Carazolol-d7, in conjunction with other pharmacological tools, can be used to investigate how allosteric modulators influence the binding of the primary ligand and alter the receptor's conformational landscape.

Investigating Mechanosensitivity: Recent studies have shown that G protein-coupled receptors (GPCRs), like the β2-AR, can be sensitive to mechanical stress. arxiv.org Carazolol and its deuterated analog could be employed to explore how mechanical forces affect ligand binding and receptor activation, a novel area of GPCR biology.

These investigations into the mechanistic biology of β-ARs are crucial for understanding their physiological roles and for the development of more selective and effective drugs.

Contribution to Understanding Isotope Effects in Biological Systems and Drug Discovery

The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, leading to what is known as the deuterium kinetic isotope effect (DKIE). nih.govgoogle.com This effect can have profound implications for a drug's metabolic stability, pharmacokinetics, and even its pharmacological activity.

Future research involving Carazolol-d7 will contribute to this field by:

Quantifying the Deuterium Kinetic Isotope Effect: By comparing the metabolism of Carazolol and Carazolol-d7, researchers can precisely quantify the DKIE for the specific metabolic pathways involved in its breakdown. This information is valuable for understanding the mechanisms of cytochrome P450-catalyzed reactions. nih.gov

Improving Drug Properties through Deuteration: The insights gained from studying Carazolol-d7 can be applied to the design of other drugs. nih.gov By strategically placing deuterium atoms at metabolically vulnerable sites, it is possible to slow down drug metabolism, leading to improved pharmacokinetic profiles and potentially reduced side effects. nih.gov This strategy has already been successfully applied in the development of other deuterated drugs.

Probing Enzyme Active Sites: Deuterium isotope effects can serve as a sensitive probe of enzyme active site properties and reaction mechanisms. nih.gov The study of Carazolol-d7's interaction with metabolic enzymes can provide valuable information about the structure and function of these important proteins.

The exploration of isotope effects using molecules like Carazolol-d7 is a rapidly growing area of research with significant potential to advance drug discovery and our fundamental understanding of biological processes.

Q & A

Q. How is Carazolol-d7 utilized as an internal standard in quantitative LC-MS/MS analysis for pesticide residues?

Carazolol-d7 is employed as an internal standard (ISTD) to correct matrix effects and instrumental variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation involves constructing matrix-matched calibration curves by plotting peak area ratios of target analytes to Carazolol-d7 against concentrations. Key parameters include linearity (evaluated via coefficient of determination, r² > 0.99), precision (intra-/inter-day CV < 15%), and recovery (80–120%) . Deuterated analogs like Carazolol-d7 minimize ion suppression/enhancement in complex matrices, improving quantification accuracy compared to non-deuterated standards .

Q. What considerations are critical when designing experiments to assess the stability of Carazolol-d7 under varying storage conditions?

Stability studies require controlled storage trials (e.g., 0–6°C vs. ambient temperature) with periodic analysis using validated LC-MS/MS methods. Key metrics include monitoring deuterium retention (via high-resolution mass spectrometry, HRMS) and chromatographic purity. Degradation products (e.g., protiated Carazolol) should be quantified to establish shelf-life limits. Documentation of storage conditions and batch-specific stability data is essential for reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates when using Carazolol-d7 in complex biological matrices?

Discrepancies often arise from incomplete extraction or matrix-induced ionization suppression. To address this:

- Optimize sample preparation (e.g., solid-phase extraction protocols tailored to the matrix).

- Use matrix-matched calibration with Carazolol-d7 to normalize recovery variations.

- Validate recovery at multiple spiking concentrations to identify non-linear effects. Cross-validate results with alternative ISTDs (e.g., propranolol-d7) to rule out compound-specific interactions .

Q. What methodological approaches ensure accurate quantification of Carazolol-d7 in multi-residue analysis alongside non-deuterated analogs?

- Chromatographic separation : Adjust gradient elution to resolve Carazolol-d7 from protiated Carazolol, minimizing isotopic cross-talk.

- Mass spectrometric parameters : Use selective reaction monitoring (SRM) transitions unique to the deuterated compound (e.g., m/z 305.43 → fragment ions).

- Interference checks : Analyze blank matrices to confirm absence of endogenous compounds co-eluting with Carazolol-d7 .

Q. What are the advanced strategies for characterizing deuterium distribution in Carazolol-d7 to confirm isotopic purity?

Isotopic purity (e.g., 99 atom% D) is verified via:

- Nuclear Magnetic Resonance (NMR) : ²H-NMR to assess deuterium incorporation at specific positions (e.g., isopropyl-d7 groups).

- High-Resolution Mass Spectrometry (HRMS) : Compare observed vs. theoretical isotopic patterns.

- Isotope Ratio Monitoring : Quantify D/H ratios using isotope-ratio mass spectrometry (IRMS) to detect protiated impurities .

Q. How should researchers address batch-to-batch variability in Carazolol-d7 when conducting longitudinal pharmacokinetic studies?

- Certificate of Analysis (CoA) : Require suppliers to provide batch-specific data on isotopic purity, chemical purity, and storage stability.

- Inter-batch validation : Test multiple batches in pilot studies to assess variability in recovery and signal response.

- Quality Control (QC) samples : Include Carazolol-d7-spiked QCs in each analytical run to monitor consistency .

Methodological Frameworks for Research Design

- PICOT Framework : Structure hypotheses around Population (e.g., target analytes), Intervention (e.g., use of Carazolol-d7), Comparison (e.g., non-deuterated standards), Outcome (e.g., quantification accuracy), and Time (e.g., stability over 6 months) .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., novel deuterium labeling applications), Ethical (e.g., compliant with safety guidelines), and Relevant (e.g., advancing residue analysis methodologies) .

Data Interpretation and Reporting

- Conflict Analysis : When results contradict literature (e.g., lower recovery rates), systematically evaluate variables like matrix composition, instrument calibration, and ISTD concentration. Use statistical tools (e.g., ANOVA) to identify significant factors .

- Reproducibility : Document experimental parameters (e.g., column type, mobile phase pH) and raw data in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.